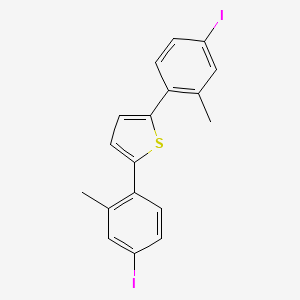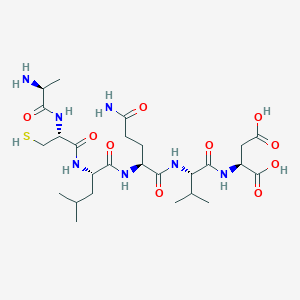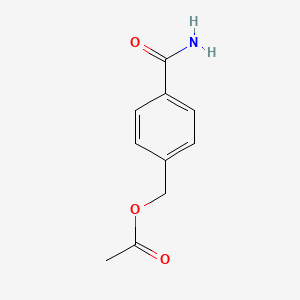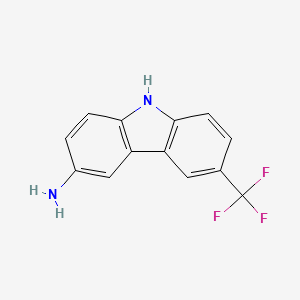![molecular formula C22H26O B12606000 1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene CAS No. 918643-64-8](/img/structure/B12606000.png)
1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene is an organic compound with the molecular formula C22H28O It is a derivative of benzene, featuring an ethylhexyl group and a phenylethynyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene typically involves the reaction of 4-bromo-1-[(2-ethylhexyl)oxy]benzene with phenylacetylene under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the phenylethynyl group to a phenylethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phenylethyl derivatives.
Substitution: Formation of halogenated benzene derivatives.
Applications De Recherche Scientifique
1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of conjugated polymers for organic electronics.
Biology: Potential use in the development of bioactive molecules and drug delivery systems.
Medicine: Investigated for its role in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials such as light-emitting diodes (LEDs) and solar cells.
Mécanisme D'action
The mechanism of action of 1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene involves its interaction with specific molecular targets and pathways. The phenylethynyl group can participate in π-π stacking interactions, while the ethylhexyl group provides hydrophobic interactions. These interactions can influence the compound’s binding affinity and selectivity towards biological targets, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(2-Ethylhexyl)oxy]-4-methoxybenzene: Similar structure but with a methoxy group instead of a phenylethynyl group.
1,4-bis[(2-ethylhexyl)oxy]benzene: Contains two ethylhexyl groups attached to the benzene ring.
1-[(2-ethylhexyl)oxy]-2,3,4,5,6-pentakis(2-{4-[(2-ethylhexyl)oxy]phenyl}ethynyl)benzene: A more complex structure with multiple ethylhexyl and phenylethynyl groups.
Uniqueness
1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene is unique due to the presence of both an ethylhexyl group and a phenylethynyl group on the benzene ring. This combination imparts distinct physicochemical properties, making it suitable for specific applications in organic electronics and materials science.
Propriétés
Numéro CAS |
918643-64-8 |
|---|---|
Formule moléculaire |
C22H26O |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
1-(2-ethylhexoxy)-4-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C22H26O/c1-3-5-9-19(4-2)18-23-22-16-14-21(15-17-22)13-12-20-10-7-6-8-11-20/h6-8,10-11,14-17,19H,3-5,9,18H2,1-2H3 |
Clé InChI |
QZRKZIWRAOPXDC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC1=CC=C(C=C1)C#CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)benzonitrile](/img/structure/B12605929.png)

![tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12605937.png)
![1,3-Bis{2-[(naphthalen-2-yl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12605943.png)

![(2S,3R,5S,6S)-5-(azidomethyl)-3-(hydroxymethyl)-11-methyl-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12605958.png)

![4-Bromo-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12605974.png)


![1-(Bicyclo[2.2.1]heptan-2-yl)-3-methylbut-2-en-1-one](/img/structure/B12605992.png)

![Benzamide, 2-iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]-](/img/structure/B12606019.png)
